
Dipalmitoleoylphosphatidylethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PE(16:1(9Z)/16:1(9Z)) is a metabolite found in Escherichia coli (strain K12, MG1655).
Wissenschaftliche Forschungsanwendungen
Phase Behavior and Structural Stability
Dipalmitoleoylphosphatidylethanolamine (DPOPE) exhibits unique phase behavior under varying conditions, crucial for understanding membrane dynamics. Li and Yamazaki (2004) revealed that DPOPE membranes transition from the Lα to HII phase at specific pH levels, influenced by the presence of KCl and cationic dioctadecyldimethylammonium (DODMA) (Li & Yamazaki, 2004). They further demonstrated the impact of dioleoylphosphatidic acid (DOPA) on these phase transitions, highlighting DPOPE’s responsiveness to environmental changes (Li & Yamazaki, 2004).
Interactions with Viral Fusion Peptides
Siegel and Epand (2000) explored how viral fusion peptides affect DPOPE, discovering that low concentrations of these peptides induce a Q(II) phase, relevant to membrane fusion mechanisms (Siegel & Epand, 2000). This research offers insights into how DPOPE interacts with biological molecules and its potential role in cellular processes.
Molecular Dynamics and Membrane Properties
Marrink and Mark (2003) conducted molecular dynamics simulations to study DPOPE's aggregation into small unilamellar vesicles, highlighting differences in lipid packing between inner and outer monolayers and their implications for membrane properties (Marrink & Mark, 2003). Uppulury, Coppock, and Kindt (2015) also used molecular dynamics to examine the gel phase of DPOPE, revealing connections between molecular packing order and tail tilt angle (Uppulury et al., 2015).
Cellular Signaling and Metabolic Effects
Tsuchiya, Kanno, and Nishizaki (2014) investigated the influence of DPPE, a variant of DPOPE, on cellular signaling. They found that DPPE enhances protein phosphatase 2A (PP2A) activity, affecting insulin signaling and glucose uptake in cells, which could have significant implications for metabolic regulation and disease treatment (Tsuchiya et al., 2014).
Lipid Interactions and Monolayer Behavior
Jordanova et al. (2009) examined the interfacial behavior of DPoPE monolayers in the presence of surfactant protein C, revealing how these interactions affect the disintegration and dynamic surface tensions of lipid films, important for understanding lung surfactant behavior and other biological processes (Jordanova et al., 2009).
Eigenschaften
Produktname |
Dipalmitoleoylphosphatidylethanolamine |
|---|---|
Molekularformel |
C37H70NO8P |
Molekulargewicht |
687.9 g/mol |
IUPAC-Name |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C37H70NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,35H,3-12,17-34,38H2,1-2H3,(H,41,42)/b15-13-,16-14- |
InChI-Schlüssel |
PGPMCWZMPPZJML-VMNXYWKNSA-N |
Isomerische SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCC |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCC |
Synonyme |
dipalmitoleoylphosphatidylethanolamine DPOPE cpd |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




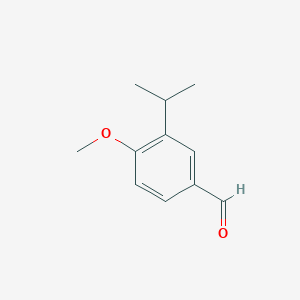

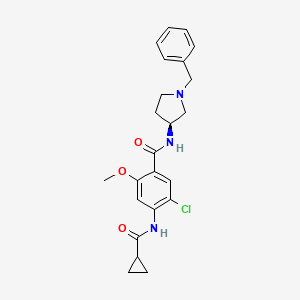
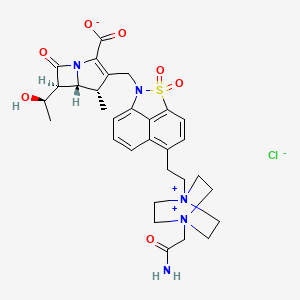
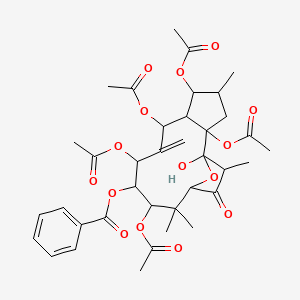


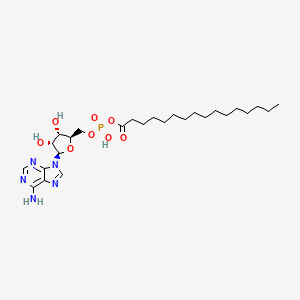

![[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate](/img/structure/B1243866.png)
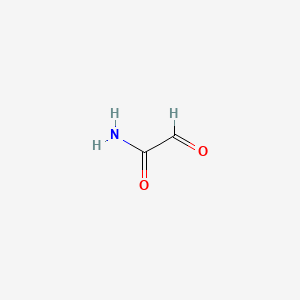
![(3aR,5aS,9aR,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1243869.png)
